molecular formula C17H19Cl2N3O B1423823 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride CAS No. 1187927-94-1

2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride

Cat. No. B1423823
M. Wt: 352.3 g/mol
InChI Key: LVMSJNKHRHJAOE-UHFFFAOYSA-N
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Description

“2-(4-Piperazin-1-yl-phenyl)-pyrimidine dihydrochloride” is a chemical compound with the formula C14H18Cl2N4 .


Synthesis Analysis

I found a paper that discusses the synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives . Although it’s not the exact compound you’re asking about, the synthesis process might be similar.


Molecular Structure Analysis

The molecular structure of “2-(4-Piperazin-1-yl-phenyl)-pyrimidine dihydrochloride” can be represented by the InChI code: 1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Piperazin-1-yl-phenyl)-pyrimidine dihydrochloride” is 313.2 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 312.0908520 g/mol . The topological polar surface area of the compound is 41 Ų . The compound has a heavy atom count of 20 .

Scientific Research Applications

  • Antidiabetic Potential : Piperazine derivatives, including compounds similar to 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride, have been identified as potent antidiabetic agents. These compounds show significant improvement in glucose tolerance without adverse effects or hypoglycemic activity (Le Bihan et al., 1999).

  • Cytotoxic and Antineoplastic Activities : Novel isoxazoline-linked piperazine derivatives have been synthesized and found to exhibit potent cytotoxic and antineoplastic activities. This suggests their potential use in cancer treatment (Byrappa et al., 2017).

  • Antidepressant and Antianxiety Effects : Certain piperazine derivatives have shown significant antidepressant and antianxiety activities, as indicated by behavioral tests in animal models (Kumar et al., 2017).

  • Antimicrobial Efficacy : Azole-containing piperazine derivatives have demonstrated moderate to significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Gan et al., 2010).

  • Anticancer Activity : N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides have been synthesized and evaluated for in vitro anticancer activity, indicating their therapeutic potential against various cancer cell lines (Boddu et al., 2018).

  • Hypolipidemic Activity : Piperazine derivatives have shown potent activity in reducing serum cholesterol and triglyceride levels, suggesting their potential use as hypolipidemic agents (Ashton et al., 1984).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-(4-piperazin-1-ylphenyl)-1,3-benzoxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.2ClH/c1-2-4-16-15(3-1)19-17(21-16)13-5-7-14(8-6-13)20-11-9-18-10-12-20;;/h1-8,18H,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMSJNKHRHJAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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